molecular formula C11H6BrCl2NO4S2 B12988675 Methyl 4-bromo-2-(2,4-dichlorophenylsulfonyl)thiazole-5-carboxylate

Methyl 4-bromo-2-(2,4-dichlorophenylsulfonyl)thiazole-5-carboxylate

Cat. No.: B12988675
M. Wt: 431.1 g/mol
InChI Key: DOEFYPXHUUDDLP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 4-bromo-2-(2,4-dichlorophenylsulfonyl)thiazole-5-carboxylate involves several steps. One common synthetic route includes the reaction of 2,4-dichlorobenzenesulfonyl chloride with 4-bromo-2-aminothiazole in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product

Chemical Reactions Analysis

Methyl 4-bromo-2-(2,4-dichlorophenylsulfonyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 4-bromo-2-(2,4-dichlorophenylsulfonyl)thiazole-5-carboxylate is used extensively in scientific research, particularly in the following areas:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to Methyl 4-bromo-2-(2,4-dichlorophenylsulfonyl)thiazole-5-carboxylate include:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Biological Activity

Methyl 4-bromo-2-(2,4-dichlorophenylsulfonyl)thiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article provides a detailed overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H6BrCl2NO4S
  • Molecular Weight : 431.11 g/mol
  • CAS Number : 141761-77-5

The compound features a thiazole ring, bromine, and dichlorophenylsulfonyl groups, which play crucial roles in its biological interactions.

Research indicates that compounds similar to this compound exhibit anticancer properties primarily through the inhibition of tubulin polymerization. This mechanism disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies on related thiazole compounds have shown effective inhibition of cell proliferation in various cancer cell lines, including melanoma and prostate cancer, with IC50 values ranging from low nanomolar to micromolar concentrations .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Cell Line IC50 (µM) Reference
Anticancer ActivityMelanoma0.021 - 0.071
Anticancer ActivityProstate Cancer0.124 - 3.81
Inhibition of TubulinVarious Cancer Cell Lines<1.0
Antimicrobial ActivityBacterial StrainsTBD

Case Studies

  • Anticancer Efficacy :
    A study evaluated the anticancer efficacy of a series of thiazole derivatives, including this compound. The compound demonstrated significant cytotoxicity against melanoma cells with an IC50 value in the nanomolar range, indicating its potential as a lead compound for further development .
  • Mechanistic Insights :
    Further investigations have suggested that the compound's mechanism involves disruption of microtubule formation, akin to that of established chemotherapeutics like colchicine. This was supported by assays measuring tubulin polymerization rates in the presence of the compound .

Properties

Molecular Formula

C11H6BrCl2NO4S2

Molecular Weight

431.1 g/mol

IUPAC Name

methyl 4-bromo-2-(2,4-dichlorophenyl)sulfonyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C11H6BrCl2NO4S2/c1-19-10(16)8-9(12)15-11(20-8)21(17,18)7-3-2-5(13)4-6(7)14/h2-4H,1H3

InChI Key

DOEFYPXHUUDDLP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(S1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)Br

Origin of Product

United States

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